4-Butyl-benzamidine
Overview
Description
4-Butyl-benzamidine is an organic compound characterized by the presence of a butyl group attached to the benzene ring and an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-benzamidine typically involves the reaction of 4-nitrobenzonitrile with butylamine. The process begins with the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile, followed by the reaction with butylamine to form the desired amidine compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogenated benzamidine derivatives.
Scientific Research Applications
4-Butyl-benzamidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Butyl-benzamidine involves its interaction with specific molecular targets, such as serine proteases. The amidine group forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity. This inhibition can modulate various biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Benzamidine: The simplest aryl amidine, used as a protease inhibitor.
4-Methyl-benzamidine: Similar structure with a methyl group instead of a butyl group.
4-Ethyl-benzamidine: Contains an ethyl group, offering different steric and electronic properties.
Uniqueness of 4-Butyl-benzamidine: this compound stands out due to the presence of the butyl group, which can influence its lipophilicity and binding affinity to molecular targets. This unique structural feature can enhance its effectiveness in certain applications compared to its analogs.
Properties
IUPAC Name |
4-butylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVSDIRVLEZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402373 | |
Record name | 4-BUTYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-39-5 | |
Record name | 4-BUTYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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